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Compound of Interest

Compound Name:
4-Dehydroxy-4-amino Ezetimibe-

d4

Cat. No.: B1155846

Get Quote

In modern pharmaceutical analysis and drug development, the strategic substitution of

hydrogen with its stable isotope, deuterium, represents a sophisticated approach to refining a

molecule's metabolic profile and analytical tractability.[1][2] Deuterated compounds, such as

analogs of the cholesterol absorption inhibitor Ezetimibe, are indispensable tools. The

increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to

the native carbon-hydrogen (C-H) bond. This seemingly subtle modification can significantly

slow the rate of metabolic cleavage mediated by enzymes like the cytochrome P450 family, a

phenomenon known as the kinetic isotope effect.[2][3]

This technical guide focuses on the physical and chemical properties of deuterated Ezetimibe.

While the specific compound "4-Dehydroxy-4-amino Ezetimibe-d4" appears to be a novel or

hypothetical structure for which public data is not available, the principles and methodologies

detailed herein are directly applicable to its characterization. We will use the well-documented

and commercially available Ezetimibe-d4 as our primary exemplar. This compound typically

features deuterium substitution on the N-linked fluorophenyl ring and serves as a critical

internal standard for the quantification of Ezetimibe in biological matrices.[4][5] Understanding

its core properties provides the foundational knowledge required for the research and

development of any novel deuterated analog.
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Molecular Profile and Physicochemical Properties of
Ezetimibe-d4
The foundational step in utilizing a reference standard or active pharmaceutical ingredient (API)

is to establish its fundamental physicochemical properties. These parameters govern its

behavior in analytical systems and biological environments.

Chemical Structure of Ezetimibe-d4
The accepted chemical structure for Ezetimibe-d4 involves the replacement of four hydrogen

atoms on the N-1 fluorophenyl ring with deuterium.

Caption: Chemical structure of Ezetimibe-d4.

Core Physical and Chemical Data
The following table summarizes the key computed and experimentally relevant properties of

Ezetimibe-d4, which serve as a baseline for its handling, formulation, and analysis.
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Property Value Source(s)

Chemical Name

(3R,4S)-1-(4-fluorophenyl-

2,3,5,6-d4)-3-[(3S)-3-(4-

fluorophenyl)-3-

hydroxypropyl]-4-(4-

hydroxyphenyl)-2-azetidinone

[5]

CAS Number 1093659-90-5 [6][7]

Molecular Formula C₂₄H₁₇D₄F₂NO₃ [5][8]

Molecular Weight 413.45 g/mol [7]

Monoisotopic Mass 413.17405684 Da [6]

Appearance White to off-white solid [4]

Purity
≥98%; ≥99% deuterated forms

(d1-d4)
[5][9]

Solubility

Soluble in DMF, DMSO,

Ethanol, Methanol.[4][5]

Practically insoluble in water.

[4][5]

Storage Conditions Store at -20°C [4]

Computed Properties

XLogP3-AA 4.0 [6]

Hydrogen Bond Donors 2 [6]

Hydrogen Bond Acceptors 5 [6]

Implications of the Hypothetical "4-Dehydroxy-4-amino"
Modification
Replacing the 4-hydroxyl (-OH) group on the phenyl ring at the C-4 position of the azetidinone

core with an amino (-NH₂) group would introduce a basic functional group. This structural

change would be expected to:
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Increase Polarity: The amino group is more polar than the hydroxyl group.

Alter Solubility: It would likely increase aqueous solubility at acidic pH due to the potential for

protonation of the amino group to form a cationic salt.

Change Chemical Reactivity: The nucleophilic nature of the amino group introduces new

potential degradation pathways and metabolic routes.

Characterization of this novel analog would require a tailored approach, particularly in the

selection of chromatographic conditions and pH of aqueous solvents.

Experimental Protocols for Physicochemical
Characterization
The following protocols are presented as robust, field-proven methods for the characterization

of Ezetimibe-d4 and are directly adaptable for novel analogs.

Protocol 1: Thermodynamic Aqueous Solubility
Determination
Causality: Solubility is a critical parameter that influences dissolution, absorption, and

bioavailability. For a BCS Class II compound like Ezetimibe (low solubility, high permeability),

accurate solubility measurement is paramount. This protocol uses the gold-standard shake-

flask method to determine equilibrium solubility.

Methodology:

Preparation: Add an excess amount of Ezetimibe-d4 (e.g., 5-10 mg) to a series of 1.5 mL

glass vials. Ensure the amount is sufficient to maintain a saturated solution with visible solid

remaining after equilibration.

Solvent Addition: To each vial, add 1.0 mL of the desired aqueous medium (e.g., deionized

water, pH 4.5 acetate buffer, pH 7.4 phosphate buffer). The use of different pH buffers is

critical for ionizable compounds.

Equilibration: Seal the vials and place them in a shaker incubator set to a constant

temperature (e.g., 25°C or 37°C) for 48-72 hours. This duration is essential to ensure
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thermodynamic equilibrium is reached.

Sample Processing: After equilibration, remove the vials and allow the undissolved solid to

settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all

suspended solids.

Quantification: Carefully aspirate the supernatant and dilute it with a suitable organic solvent

(e.g., acetonitrile or methanol) to a concentration within the linear range of a pre-validated

analytical method, such as the LC-MS/MS method described below.

Analysis: Analyze the diluted samples against a calibration curve prepared with known

concentrations of Ezetimibe-d4 to determine its concentration in the saturated solution.

Protocol 2: Identity and Purity Determination by LC-
MS/MS
Causality: A stability-indicating liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method is the definitive technique for confirming the identity, purity, and isotopic distribution of

deuterated compounds.[10][11] The C18 stationary phase is ideal for retaining the hydrophobic

Ezetimibe molecule, while the acetonitrile/acidic buffer mobile phase provides excellent peak

shape and resolution.[12] Tandem mass spectrometry in Multiple Reaction Monitoring (MRM)

mode offers unparalleled sensitivity and selectivity, essential for analysis in complex matrices.

[11]

Methodology:

Standard and Sample Preparation:

Stock Solution: Accurately weigh and dissolve Ezetimibe-d4 in methanol to prepare a 1

mg/mL stock solution.

Working Standard: Dilute the stock solution with a 50:50 mixture of acetonitrile and water

to a working concentration of 1 µg/mL.

Chromatographic Conditions:

HPLC System: Agilent 1290 Infinity II or equivalent.
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Column: Zorbax SB C18, 250mm x 4.6mm, 5 µm particle size, or equivalent.[13]

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 70% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 70% B

and equilibrate for 3 minutes.

Flow Rate: 1.0 mL/min.[13]

Column Temperature: 30°C.

Injection Volume: 5 µL.

UV Detection: 232 nm (for method development and comparison).[13]

Mass Spectrometry Conditions:

MS System: Sciex Triple Quad 6500+ or equivalent.

Ionization Mode: Electrospray Ionization (ESI), Negative.[11]

MRM Transitions:

Ezetimibe-d4: Q1 (m/z 412.2) → Q3 (m/z 271.1) (Note: Precursor mass is for [M-H]⁻)

Ezetimibe (non-labeled): Q1 (m/z 408.2) → Q3 (m/z 271.1) (for verification)

Key Parameters:

IonSpray Voltage: -4500 V

Source Temperature: 550°C

Curtain Gas (CUR): 35 psi

Collision Gas (CAD): Medium
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Workflow Visualization
A systematic workflow ensures reproducibility and accuracy in the analytical characterization

process.
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1. Sample Preparation

2. LC-MS/MS Analysis

3. Data Processing

Prepare 1 mg/mL Stock
in Methanol

Dilute to Working Standard
(e.g., 1 µg/mL in ACN/H2O)

Inject 5 µL onto
C18 HPLC Column

Isocratic/Gradient Elution
(ACN / 0.1% FA in H2O)

Electrospray Ionization
(ESI, Negative Mode)

MRM Detection
(Q1: 412.2 -> Q3: 271.1)

Integrate Chromatographic Peak

Verify Retention Time &
Isotopic Purity

Generate Report:
Identity, Purity, Impurities

Click to download full resolution via product page

Caption: Workflow for identity and purity analysis of Ezetimibe-d4 via LC-MS/MS.
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Conclusion
The physicochemical characterization of deuterated compounds like Ezetimibe-d4 is a

cornerstone of their application in pharmaceutical research. While novel analogs such as "4-
Dehydroxy-4-amino Ezetimibe-d4" require individual investigation, the fundamental principles

and robust analytical methodologies detailed in this guide provide a validated framework for

their evaluation. Accurate determination of properties like solubility, and the use of high-fidelity

LC-MS/MS methods for identity and purity, are non-negotiable for ensuring data integrity in

preclinical and clinical studies. This systematic approach allows researchers to confidently

leverage the unique advantages of isotopic labeling to accelerate the drug development

pipeline.

References
AquigenBio. (n.d.). Accelerating Drug Discovery with Deuterated Labelled Compounds.
Concert Pharmaceuticals. (n.d.). From Bench to Blockbuster: The Definitive Clinical and
Commercial Analysis of Deuterated Drugs.
BenchChem. (n.d.). The Indispensable Role of Deuterated Compounds in Modern
Pharmaceutical Analysis: A Technical Guide.
de Oliveira, A. M., & de Oliveira, E. M. (2020). Ezetimibe: A Review of Analytical Methods for
the Drug Substance, Pharmaceutical Formulations and Biological Matrices. PubMed.
Alfa Chemistry. (n.d.). Deuterated Drug Design.
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated
Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
Acta Scientific. (2023). A Review on Analytical Techniques for the Assay of Ezetimibe.
ResearchGate. (2025). Analytical LC-MS/MS method for ezetimibe and its application for
pharmacokinetic study.
Der Pharma Chemica. (n.d.). A stability indicating RP-HPLC method development for
determination of ezetimibe in tablet dosage form.
European Journal of Pharmaceutical and Medical Research. (2023). ANALYTICAL METHOD
DEVELOPMENT AND VALIDATION OF EZETIMIBE: A SYSTAMATIC REVIEW.
National Center for Biotechnology Information. (n.d.). Ezetimibe-d4. PubChem.
ChemicalBook. (2025). EzetiMibe-d4.
Cayman Chemical. (n.d.). Ezetimibe-d4 (Ezetrol-d4, CAS Number: 1093659-89-2).
MedChemExpress. (n.d.). Ezetimibe-d4 (SCH 58235-d4).
Acanthus Research. (n.d.). Ezetimibe-D4.
Simson Pharma Limited. (n.d.). Ezetimibe D4.
Pharmaffiliates. (n.d.). Ezetimibe-d4.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1155846/docs?utm_src=pdf-body#introduction-the-strategic-role-of-deuteration-in-ezetimibe-analog-development
https://www.benchchem.com/product/b1155846/docs?utm_src=pdf-body#introduction-the-strategic-role-of-deuteration-in-ezetimibe-analog-development
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1155846?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


A Chemtek. (n.d.). Ezetimibe D4.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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